molecular formula C12H21N3 B13274299 N-(3,4-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine

N-(3,4-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B13274299
M. Wt: 207.32 g/mol
InChI Key: RYQHDFDQGSNHKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine: is an organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a cyclohexyl ring substituted with two methyl groups at positions 3 and 4, and a pyrazole ring substituted with a methyl group at position 1 and an amine group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 3,4-dimethylcyclohexanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the pyrazole ring.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: N-(3,4-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

N-(3,4-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is explored as a potential therapeutic agent in drug discovery and development.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3,4-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: N-(3,4-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the cyclohexyl and pyrazole rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

N-(3,4-dimethylcyclohexyl)-1-methylpyrazol-4-amine

InChI

InChI=1S/C12H21N3/c1-9-4-5-11(6-10(9)2)14-12-7-13-15(3)8-12/h7-11,14H,4-6H2,1-3H3

InChI Key

RYQHDFDQGSNHKD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1C)NC2=CN(N=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.